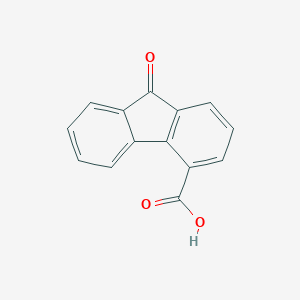

9-Oxo-9H-fluorene-4-carboxylic acid

Overview

Description

9-Oxo-9H-fluorene-4-carboxylic acid (CAS: 6223-83-2) is a fluorenone derivative with the molecular formula C₁₄H₈O₃ and a molecular weight of 224.21 g/mol . It is a light yellow-green powder with a density of 1.424 g/cm³, a melting point of 256.1°C, and a boiling point of 476.5°C at 760 mmHg . The compound is synthesized via oxidation of fluorene derivatives and is widely used in organic synthesis, fluorescent dyes, and organic semiconductors due to its electron-deficient fluorenone core and carboxylic acid functionality . Its purity in commercial preparations typically exceeds 98% (HPLC, titration) .

Preparation Methods

Oxidation of Fluorene-4-Carboxylic Acid

The oxidation of fluorene-4-carboxylic acid represents the most straightforward route to synthesize 9-oxo-9H-fluorene-4-carboxylic acid. This method leverages strong oxidizing agents to convert the methylene bridge (-CH₂-) of the fluorene backbone into a ketone group (-C=O).

Reaction Conditions and Reagents

The oxidation is typically performed using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . For instance, a mixture of fluorene-4-carboxylic acid and KMnO₄ in sulfuric acid (H₂SO₄) at 80–100°C yields the target compound after 6–8 hours. Chromium-based oxidants, while effective, require careful handling due to their toxicity and environmental impact.

Table 1: Comparative Analysis of Oxidation Methods

| Oxidizing Agent | Temperature (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KMnO₄ | 80–100 | H₂SO₄/H₂O | 72–78 | 95–98 |

| CrO₃ | 60–80 | Acetic Acid | 65–70 | 90–92 |

Mechanistic Insights

The reaction proceeds via the formation of a diradical intermediate at the methylene group, followed by oxygen insertion to form the ketone . Side reactions, such as over-oxidation to dicarboxylic acids, are mitigated by controlling temperature and stoichiometry.

Industrial Adaptation

Large-scale production often employs continuous flow reactors to enhance heat dissipation and reduce reaction times. Catalytic systems using vanadium oxide (V₂O₅) or manganese dioxide (MnO₂) have been explored to improve atom economy and reduce waste .

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H functionalization offers a modular approach to construct the fluorene skeleton while introducing the carboxylic acid group in a single step. This method is particularly valuable for synthesizing derivatives with complex substitution patterns.

Protocol Overview

A typical procedure involves reacting 2-bromobenzoic acid with a substituted benzene derivative in the presence of palladium acetate (Pd(OAc)₂) and phosphine ligands (e.g., PPh₃) . The reaction proceeds via a C-H activation pathway, forming the central fluorene ring through cyclization.

Key Parameters:

-

Catalyst Loading : 5–10 mol% Pd(OAc)₂

-

Ligand : Triphenylphosphine (PPh₃) or Xantphos

-

Solvent : Dimethylformamide (DMF) or toluene

-

Temperature : 120–140°C

Advantages and Limitations

This method avoids pre-functionalized starting materials, reducing synthetic steps. However, the requirement for inert conditions and high catalyst loadings limits cost-effectiveness for large-scale applications .

Rhodium-Catalyzed Oxidative Dimerization

A cutting-edge approach developed by recent research involves rhodium-catalyzed oxidative dimerization of aromatic acids . This method enables the one-pot synthesis of polycyclic frameworks, including fluorenone-4-carboxylic acid, with high regioselectivity.

Reaction Design

The process utilizes [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium dichloride dimer) as the catalyst and silver hexafluoroantimonate (AgSbF₆) as an additive. The reaction proceeds through two sequential C-H activation steps, followed by intramolecular Friedel-Crafts cyclization or dehydration .

Optimized Conditions:

-

Substrate : 2-Phenylbenzoic acid

-

Catalyst : 2.5 mol% [Cp*RhCl₂]₂

-

Additive : 20 mol% AgSbF₆

-

Oxidant : Cu(OAc)₂·H₂O

-

Solvent : 1,2-Dichloroethane (DCE)

-

Temperature : 100°C

Table 2: Performance of Rhodium-Catalyzed Synthesis

| Substrate | Yield (%) | Selectivity (%) |

|---|---|---|

| 2-Phenylbenzoic acid | 85 | >90 |

Chemoselectivity Control

The choice of silver additive dictates product selectivity. For example, Ag₂CO₃ favors Friedel-Crafts cyclization, while AgOTf promotes dehydration pathways . This tunability is critical for accessing diverse fluorenone derivatives.

Alternative and Emerging Methods

Biocatalytic Approaches

Recent advances in enzyme engineering have enabled the use of cytochrome P450 monooxygenases to oxidize fluorene derivatives under mild conditions. While still in experimental stages, this method promises greener synthesis with high stereocontrol .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized products, such as dicarboxylic acids.

Reduction: Reduction of the ketone group can yield 9H-fluorene-4-carboxylic acid.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

Major Products Formed

Oxidation: Dicarboxylic acids and other highly oxidized derivatives.

Reduction: 9H-fluorene-4-carboxylic acid.

Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

Organic Synthesis

9-Oxo-9H-fluorene-4-carboxylic acid is frequently employed as a model compound for studying the reactivity of fluorenone carboxylic acids. It has been utilized in the synthesis of:

- Fluorenone-4-carboxamides

- Fluorenone-3-carboxamides

These derivatives are crucial for developing fluorescent dyes and organic semiconductors, which have applications in optoelectronic devices .

Anticancer Research

Recent studies have highlighted the potential of 9-oxo-9H-fluorene derivatives as anticancer agents. For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have shown promising results as apoptosis inducers. In high-throughput screening assays, certain modifications to the compound demonstrated enhanced activity against various cancer cell lines, including T47D and HCT116 cells .

Case Study:

A study reported that derivatives with substitutions at the 7-position exhibited improved efficacy, with EC50 values ranging from 0.15 to 0.29 µM, indicating significant potential for further development as anticancer drugs .

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves disruption of bacterial energy production pathways .

Table 1: Antibacterial Activity of 9-Oxo-9H-fluorene Derivatives

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Potent Inhibition |

| Escherichia coli | Moderate Activity |

| Pseudomonas aeruginosa | Lower Efficacy |

Chemical Reactivity

The presence of functional groups such as carbonyls and nitro groups allows for diverse chemical transformations:

- Oxidation : Formation of quinones.

- Reduction : Generation of amino derivatives.

- Substitution : Nucleophilic aromatic substitutions yielding various fluorene derivatives .

Biological Mechanisms

The biological activity is attributed to interactions with molecular targets through hydrogen bonding, electron transfer, and covalent bonding, leading to oxidative stress responses and enzyme inhibition .

Synthesis of Derivatives

The synthesis of metal complexes from this compound has been explored extensively:

Table 2: Summary of Metal Complexes and Their Activities

| Complex Type | Target Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Cu(II) Complex | MCF–7 (Breast Cancer) | <10 |

| Ni(II) Complex | A549 (Lung Cancer) | <10 |

These complexes have shown promising anticancer activity and are being studied for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 9-Oxo-9H-fluorene-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the ketone and carboxylic acid groups allows it to participate in hydrogen bonding and other interactions with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 9-Oxo-9H-fluorene-1-carboxylic Acid

- Molecular Formula : C₁₄H₈O₃ (identical to 4-carboxylic isomer).

- Synthesis : Prepared from fluoranthene using potassium dichromate as an oxidizing agent, yielding 99% purity .

- Key Differences: The carboxylic acid group at the 1-position (vs. 4-position) alters electronic distribution, reducing conjugation efficiency with the fluorenone ring. Applications: Primarily used in hydrazone Schiff base synthesis for coordination chemistry , whereas the 4-carboxylic isomer is favored in semiconductor applications .

Dicarboxylic Acid Derivatives: 9-Fluorenone-2,7-dicarboxylic Acid

- Molecular Formula : C₁₅H₈O₅ (CAS: 792-26-7) .

- Key Differences: Two carboxylic acid groups enhance solubility in polar solvents (e.g., water, methanol) compared to the mono-carboxylic 4-isomer. Reactivity: Increased acidity (pKa ~2–3 for each COOH group) enables broader use in polymer synthesis and metal-organic frameworks (MOFs) .

Carboxamide Derivatives

- N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide : Molecular Formula: C₁₆H₁₃NO₃ (MW: 267.28 g/mol). Synthesis: Reacting 9-fluorenone-4-carbonyl chloride with 2-aminoethanol yields 75% product. Applications: Demonstrated anti-HSV-2 activity and immunomodulatory effects, attributed to the amide group enhancing membrane permeability .

- N-(Biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide : Molecular Formula: C₂₆H₁₇NO₂ (MW: 375.42 g/mol). Applications: Used in dopamine receptor studies (D₃ subtype) due to its bulky biphenyl substituent, which improves receptor binding specificity .

Ester Derivatives: 9-Oxo-9H-fluorene-4-carboxylic Acid Undecyl Ester

Comparative Data Table

Reactivity and Limitations

Biological Activity

9-Oxo-9H-fluorene-4-carboxylic acid (CAS No. 6223-83-2) is an organic compound characterized by its fluorene backbone, featuring a ketone group at the 9-position and a carboxylic acid group at the 4-position. This unique structural arrangement allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential applications in cancer treatment and other therapeutic areas.

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₈O₃ |

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | 9-Oxofluorene-4-carboxylic acid |

| PubChem ID | 80361 |

| SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The presence of both the ketone and carboxylic acid functional groups facilitates hydrogen bonding and other interactions with macromolecules, which can influence various biochemical pathways. Its mechanism of action includes:

- Enzyme Inhibition : Studies suggest that this compound may inhibit cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.

- Apoptosis Induction : It has been identified as an activator of caspases, promoting apoptosis in cancer cells, thereby showcasing potential as an anticancer agent .

Anticancer Properties

Research has highlighted the anticancer potential of derivatives of this compound, particularly in inducing apoptosis in cancer cell lines. For instance:

- High-Throughput Screening : A study evaluated N-aryl derivatives of 9-Oxo-9H-fluorene-1-carboxamides, revealing that certain modifications significantly enhanced their potency against various cancer cell lines, including T47D and HCT116, with EC50 values as low as 0.15–0.29 µM .

Metal Complexes

The synthesis of metal complexes derived from this compound has also been explored for enhanced biological activity:

- Anticancer Activity : Metal complexes formed from hydrazone Schiff base ligands derived from 9-Oxo-9H-fluorene-1-carboxylic acid exhibited significant cytotoxicity against human breast carcinoma (MCF–7) and lung adenocarcinoma (A549) cell lines . These complexes demonstrated improved efficacy compared to standard chemotherapeutics like paclitaxel.

Case Studies

- Caspase Activation : A study reported that substituted N-aryl derivatives of 9-Oxo-9H-fluorene were effective caspase activators, suggesting their potential use in therapies aimed at inducing apoptosis in cancer cells .

- Structure-Activity Relationship (SAR) : Research focused on modifying the fluorene ring structure showed that specific substitutions could enhance biological activity, indicating that careful structural modifications can yield more potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 9-Oxo-9H-fluorene-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves selective oxidation of primary hydroxyl groups or derivatization of fluorene precursors. Key steps include:

- Oxidation Control: Use mild oxidizing agents (e.g., TEMPO/NaClO) to avoid over-oxidation of the fluorene backbone. Overly aggressive conditions may lead to ketone formation at unintended positions .

- Carboxylic Acid Formation: Introduce the carboxylic acid group via hydrolysis of nitrile intermediates under acidic conditions (HCl/H₂O) to preserve the fluorene structure .

- Yield Optimization: Purification via recrystallization (ethanol/water mixtures) improves purity (>97% achievable) .

| Method | Oxidizing Agent | Yield | Purity |

|---|---|---|---|

| TEMPO/NaClO Oxidation | TEMPO | 65-70% | >95% |

| Nitrile Hydrolysis | HCl/H₂O | 75-80% | >97% |

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Answer: Use a multi-technique approach:

- Spectroscopy:

- Chromatography: HPLC with UV detection (λ = 254 nm) verifies purity and detects tautomeric impurities .

Advanced Research Questions

Q. How do tautomeric forms (9-oxo, 11-oxo, 9,11-dioxo) of this compound influence experimental outcomes, and how can they be resolved?

Answer: Tautomerism arises due to keto-enol equilibria, affecting reactivity and biological activity:

- Detection: Use ¹³C NMR to distinguish tautomers via carbonyl shifts (9-oxo: ~200 ppm; 11-oxo: ~205 ppm) .

- Stabilization: Control solvent polarity (e.g., DMSO stabilizes enol forms) and pH (neutral to mildly acidic) to favor the desired tautomer .

- Implications: Tautomers may exhibit varying binding affinities in enzyme inhibition studies, requiring explicit characterization in pharmacological assays .

Q. What strategies mitigate instability of this compound under reactive conditions (e.g., strong acids/bases)?

Answer: Instability stems from the carboxylic acid and ketone moieties:

- Storage: Keep in airtight containers at 2-8°C, shielded from light to prevent photodegradation .

- Reaction Design: Avoid strong acids/bases; use buffered conditions (pH 6-8) for derivatization. For example, coupling reactions (e.g., amide formation) require activating agents like EDC/HOBt instead of direct acid catalysis .

- Incompatibility Alert: Reacts exothermically with oxidizing agents (e.g., HNO₃), releasing CO₂ and toxic fumes .

Q. How can researchers assess the ecotoxicological impact of this compound in environmental studies?

Answer:

- Persistence Testing: Conduct OECD 301 biodegradation assays. Preliminary data suggest moderate persistence (half-life >60 days in soil) .

- Bioaccumulation Potential: Measure logP (experimental logP = 2.8) to predict moderate bioaccumulation in aquatic organisms .

- Toxicity Screening: Use Daphnia magna acute toxicity tests (EC₅₀ >100 mg/L indicates low toxicity) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

Answer:

- Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids .

- Detection Limits: LC-MS/MS (MRM mode) achieves sensitivity down to 0.1 ng/mL. Optimize ionization (ESI-negative mode preferred due to carboxylic acid group) .

- Internal Standards: Deuterated analogs (e.g., D₃-9-Oxo-fluorene) correct for recovery variability .

Q. How does the fluorene backbone influence the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Answer:

- Planar Rigidity: The fluorene core enhances π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450) .

- Steric Effects: Substituents at the 4-carboxylic position modulate selectivity. For example, bulkier groups reduce off-target binding in kinase assays .

- Case Study: Fluorene derivatives show selective agonism for DP receptors, attributed to spatial alignment of the ketone and carboxylic acid groups .

Properties

IUPAC Name |

9-oxofluorene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-13-9-5-2-1-4-8(9)12-10(13)6-3-7-11(12)14(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQYQSWTVCNJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211281 | |

| Record name | 9-Oxofluorene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6223-83-2 | |

| Record name | Fluorenone-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6223-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Oxofluorene-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006223832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6223-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxofluorene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-oxofluorene-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-OXOFLUORENE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J569W5Y6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.